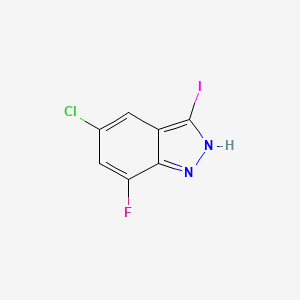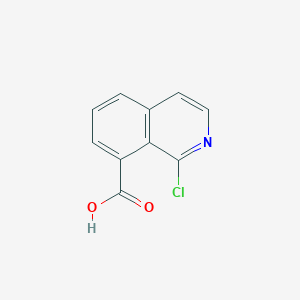
N-(4-bromo-2,6-difluorophenyl)-N'-(2-chloroethyl)urea
Übersicht
Beschreibung
N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of halogen atoms (bromine, fluorine, and chlorine) in the molecule can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea typically involves the reaction of 4-bromo-2,6-difluoroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new derivatives with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: The compound may find applications in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of the urea group.
N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)amide: Similar structure but with an amide group instead of the urea group.
Uniqueness
N-(4-bromo-2,6-difluorophenyl)-N’-(2-chloroethyl)urea is unique due to the specific combination of halogen atoms and the urea moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClF2N2O/c10-5-3-6(12)8(7(13)4-5)15-9(16)14-2-1-11/h3-4H,1-2H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXCSEUHFMNISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)NCCCl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)





![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)

